molecular formula C10H18O3 B8710522 Ethyl 2-oxooctanoate CAS No. 67873-26-1

Ethyl 2-oxooctanoate

Cat. No. B8710522
M. Wt: 186.25 g/mol
InChI Key: FQKVLKIRSWZHFS-UHFFFAOYSA-N
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Patent
US05045228

Procedure details

A solution of 20.0 g of methyl hexyl ketone in 100 ml of dioxane was dropped into a solution comprising 210 ml of diethyl carbonate, 12.8 g of sodium hydride dispersed in oil at a concentration of 60% by weight and 100 ml of dioxane in an argon atmosphere, and the mixture was refluxed overnight. Then, the solvent was removed and the residue was distilled under a reduced pressure to obtain 20.0 g of ethyl hexylketoacetate having a boiling point of 83° C. under 0.65 mmHg. The yield was 62.5%
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7](C)=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:10](=[O:17])([O:14][CH2:15][CH3:16])OCC.[H-].[Na+]>O1CCOCC1>[CH2:1]([C:7](=[O:8])[C:10]([O:14][CH2:15][CH3:16])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCC)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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